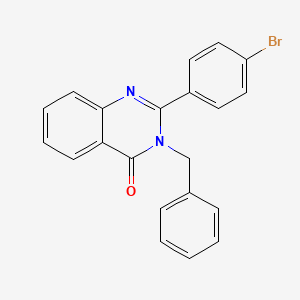
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone, also known as BBQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. BBQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their potential therapeutic applications.
作用機序
The mechanism of action of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. The compound has also been found to inhibit the activity of AKT, a protein kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and protect neuronal cells from oxidative stress.
実験室実験の利点と制限
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and diverse pharmacological properties. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the appropriate concentration and dosing of this compound in lab experiments.
将来の方向性
There are several future directions for research on 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone, including the development of more potent analogs with improved pharmacological properties, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its therapeutic potential in other disease areas such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential toxicity at high doses.
合成法
The synthesis of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzophenone and 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable compound for further research.
科学的研究の応用
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce apoptosis, inhibit cell migration, and reduce tumor growth in vivo.
In addition to its anti-cancer properties, this compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been found to reduce inflammation in animal models of arthritis and colitis.
This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells.
特性
IUPAC Name |
3-benzyl-2-(4-bromophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c22-17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(25)24(20)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZDUZOMSZRDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)

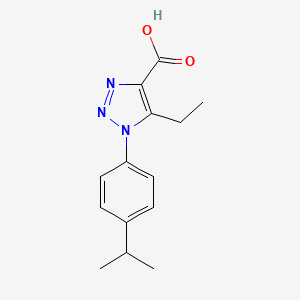
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)
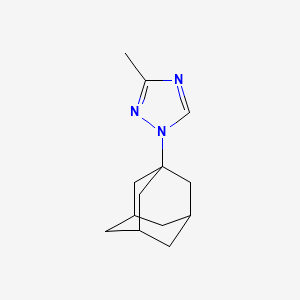
![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)
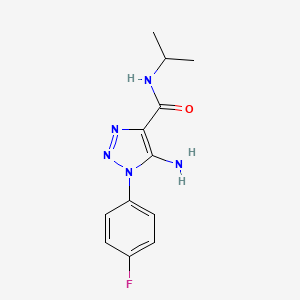
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5199641.png)
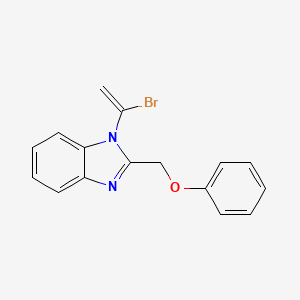
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B5199678.png)
![N-(2,5-dimethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5199681.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
![3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5199714.png)
